molecular formula C14H16N6 B2448742 3-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE CAS No. 899757-53-0

3-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE

Cat. No.: B2448742
CAS No.: 899757-53-0
M. Wt: 268.324
InChI Key: HXTPDBYESMIFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropylaniline with 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

3-methyl-N-(4-propan-2-ylphenyl)triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-9(2)10-4-6-11(7-5-10)17-13-12-14(16-8-15-13)20(3)19-18-12/h4-9H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTPDBYESMIFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.